molecular formula C19H21ClFNO3 B12775379 rac cis-Paroxetine Hydrochloride CAS No. 105813-03-4

rac cis-Paroxetine Hydrochloride

Cat. No.: B12775379
CAS No.: 105813-03-4
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-SQQLFYIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Paroxetine Hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, Paroxetine Hydrochloride is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is common to obtain the desired pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Paroxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives of Paroxetine Hydrochloride .

Scientific Research Applications

Paroxetine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Paroxetine Hydrochloride is unique in its high potency and selectivity for the serotonin transporter. It has a distinct chemical structure that contributes to its specific pharmacological properties. Compared to other SSRIs, Paroxetine Hydrochloride is known for its relatively higher risk of withdrawal symptoms upon cessation, which is an important consideration in clinical practice .

Properties

CAS No.

105813-03-4

Molecular Formula

C19H21ClFNO3

Molecular Weight

365.8 g/mol

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1

InChI Key

GELRVIPPMNMYGS-SQQLFYIASA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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